molecular formula C21H25FN2O B4020458 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine

1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine

Cat. No. B4020458
M. Wt: 340.4 g/mol
InChI Key: FJNHCJPHPCOGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine, also known as FPB, is a research chemical that has gained interest in the scientific community due to its potential therapeutic applications. FPB belongs to the class of compounds known as phenethylamines, which are known to have psychoactive properties. In

Mechanism of Action

1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT2A receptor. This mechanism of action is similar to that of other drugs used to treat depression and anxiety, such as fluoxetine and sertraline. 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine has also been shown to have affinity for other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase the levels of dopamine and norepinephrine, which may contribute to its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine in lab experiments is its selectivity for the serotonin system, which allows for more specific studies of this neurotransmitter system. However, one limitation of using 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine is its potential for abuse due to its psychoactive properties.

Future Directions

There are several potential future directions for research on 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine. One area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. Another area of interest is its potential use in the treatment of depression and anxiety, particularly in patients who do not respond to traditional antidepressant medications. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine and its potential effects on other neurotransmitter systems.

Scientific Research Applications

1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine has been studied for its potential therapeutic applications in various fields such as neuroscience and psychiatry. It has been shown to have a potential role in the treatment of depression, anxiety, and addiction. 1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine has also been studied for its potential use as a tool for studying the function of certain neurotransmitter systems in the brain.

properties

IUPAC Name

[4-[[1-(2-fluorophenyl)propan-2-ylamino]methyl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-16(14-19-6-2-3-7-20(19)22)23-15-17-8-10-18(11-9-17)21(25)24-12-4-5-13-24/h2-3,6-11,16,23H,4-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHCJPHPCOGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NCC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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